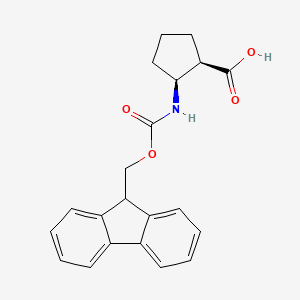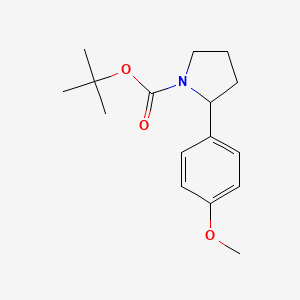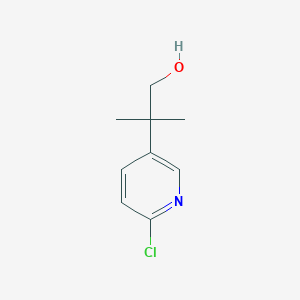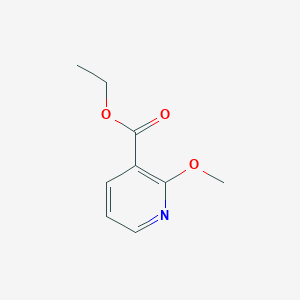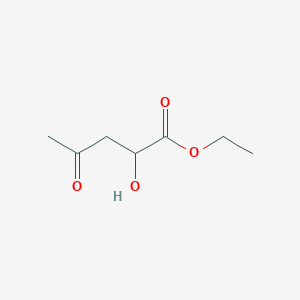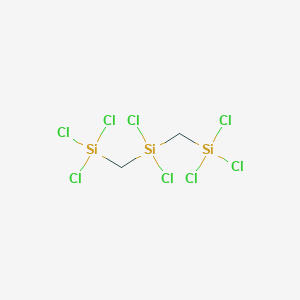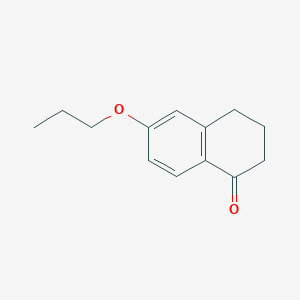
6-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one
Descripción general
Descripción
6-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one (6PTN) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research and industries. It belongs to the category of tetralin derivatives, which are widely used in pharmaceuticals, agrochemicals, and fine chemicals. The molecular formula of 6PTN is C13H18 .
Molecular Structure Analysis
The molecular structure of 6-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one consists of a tetrahydronaphthalene core with a propoxy group attached at the 6-position . The molecular weight of this compound is 174.2820 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : The synthesis of compounds related to 6-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one involves techniques such as using lithium tri-tert-butoxyaluminodeuteride for creating derivatives like trans-4-d−1-tetranydronaphthalen-1-ol (Groenewold & Gross, 1981).
Chemical Reactions and Properties
- Catalytic Coupling : Research has explored the coupling reaction of carbon dioxide with compounds similar to 6-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one, demonstrating moderate yield of cyclic carbonate products (Darensbourg, Fang, & Rodgers, 2004).
- Molecular Structure Studies : Investigations into the molecular structure of derivatives have been conducted, providing insights into the arrangement of hydroxyl and methyl groups in compounds like 1,2,3,4-tetrahydronaphthalene (Zacharias et al., 1995).
Environmental and Green Chemistry
- Eco-Friendly Synthesis : Recent studies focus on green chemistry approaches, such as using environmentally friendly techniques for constructing multi-functionalized benzenes, which include derivatives of 1,2,3,4-tetrahydronaphthalene (Damera & Pagadala, 2023).
Organometallic Chemistry
- Reactivity in Organometallic Compounds : Research on compounds like (1,2,3,4-tetrahydronaphthalene)Mn(CO)3PF6 offers insights into their reactivity with various nucleophiles, contributing to the field of organometallic chemistry (Lee et al., 1995).
Photochemistry
- Photooxidation Studies : The photooxidation of compounds similar to 6-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one has been examined, analyzing the rate and product composition in specific conditions (Aksnes & Iversen, 1983).
High-Pressure Phase Diagrams
- Phase Behavior Analysis : Studies on the equilibrium data of mixtures like propane + 1,2,3,4-tetrahydronaphthalene at various temperatures provide valuable information on their phase behavior under different conditions (Marteau, Vega, & Ruffier-Meray, 2001).
Propiedades
IUPAC Name |
6-propoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-8-15-11-6-7-12-10(9-11)4-3-5-13(12)14/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRITBCPLWHQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid](/img/structure/B3108313.png)


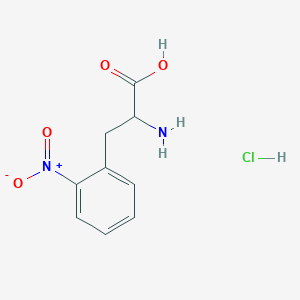
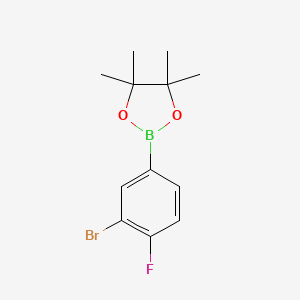
![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)

